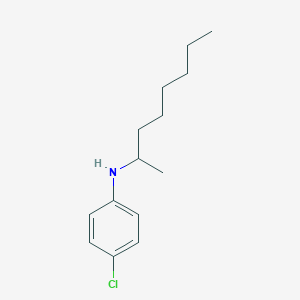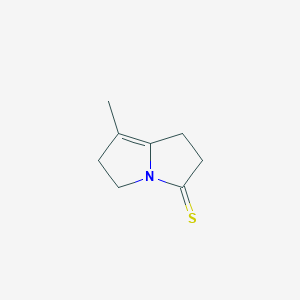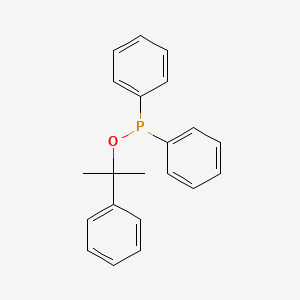
4-Chloro-N-(octan-2-YL)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(octan-2-yl)aniline is an organic compound with the molecular formula C14H22ClN. It is a derivative of aniline, where the hydrogen atom at the para position is replaced by a chlorine atom, and the nitrogen atom is substituted with an octan-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(octan-2-yl)aniline typically involves the reaction of 4-chloroaniline with an appropriate alkylating agent. One common method is the alkylation of 4-chloroaniline with 2-octanone in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like distillation and crystallization would be employed to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(octan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-Chloro-N-(octan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-Chloro-N-(octan-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(tert-pentyl)aniline: Another derivative of aniline with a different alkyl group.
4-Chloro-N-(octyl)aniline: Similar structure but with a different alkyl chain length .
Uniqueness
4-Chloro-N-(octan-2-yl)aniline is unique due to its specific alkyl group, which can influence its chemical reactivity and biological activity. The presence of the octan-2-yl group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds .
Properties
CAS No. |
646026-89-3 |
|---|---|
Molecular Formula |
C14H22ClN |
Molecular Weight |
239.78 g/mol |
IUPAC Name |
4-chloro-N-octan-2-ylaniline |
InChI |
InChI=1S/C14H22ClN/c1-3-4-5-6-7-12(2)16-14-10-8-13(15)9-11-14/h8-12,16H,3-7H2,1-2H3 |
InChI Key |
QDWYZBCYMXHCOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-4-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598832.png)
![(2S,3S)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol](/img/structure/B12598844.png)

![3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide](/img/structure/B12598854.png)
![3-Thiopheneacetamide,4-(2-chlorophenyl)-N-[[(3-hydroxypropyl)amino]iminomethyl]-2-(4-propoxyphenyl)-](/img/structure/B12598862.png)
![4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol](/img/structure/B12598867.png)
![N-[1-(4-Chlorophenyl)-3,3-dimethyl-1-oxobutan-2-yl]-2-methylbenzamide](/img/structure/B12598874.png)
![2,2'-[(5-Fluorothiophen-2-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12598878.png)
![Bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-N3)azo-N1]-7-isoquinolinyl]methanesulfonamidato-N]zinc](/img/structure/B12598879.png)

![2-(5-Cyclopropyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B12598897.png)
![4-(Furan-2-yl)-2-[4-(4-methoxyphenyl)-2H-imidazol-2-ylidene]-2,3-dihydro-1,3-thiazole](/img/structure/B12598899.png)
![3,3'-[Ethane-1,2-diylbis(methylazanediyl)]bis(N-octadecylpropanamide) (non-preferred name)](/img/structure/B12598903.png)

